5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Catalog No.
S764501
CAS No.
89057-44-3
M.F
C20H20
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]ind...

CAS Number

89057-44-3

Product Name

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

IUPAC Name

5,5,10,10-tetramethylindeno[2,1-a]indene

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C20H20/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12H,1-4H3

InChI Key

QWHZIRWZLWBQBB-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C4=CC=CC=C4C3(C)C)C

Application in Luminescence Research

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which includes a fused indene framework. Its molecular formula is C20H20C_{20}H_{20}, and it features a rigid π-conjugated system that contributes to its optical properties. This compound has garnered attention for its potential applications in organic electronics and photonics due to its high photoluminescence quantum yields and circularly polarized luminescence characteristics .

The compound exhibits interesting reactivity patterns typical of polycyclic aromatic hydrocarbons. Notably, it can undergo protonation under specific conditions, leading to the formation of long-lived carbocations. For instance, protonation in a mixture involving sulfur trioxide and dichloromethane at elevated temperatures results in significant structural changes and the stabilization of carbocation intermediates . Additionally, the compound can participate in various substitution reactions due to its electron-rich π-system.

Synthesis of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene typically involves multi-step organic reactions. One common approach includes the cyclization of suitable precursors under controlled conditions to form the fused indene structure. Additionally, modifications such as alkylation can enhance solubility and alter photophysical properties. The compound has also been incorporated into conjugated polymer systems through copolymerization techniques .

The unique optical properties of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene make it suitable for various applications:

  • Organic Light Emitting Diodes (OLEDs): Its high photoluminescence quantum yield enhances device efficiency.
  • Photonic Devices: The compound's circularly polarized luminescence properties are beneficial for applications in chiral photonic devices.
  • Fluorescent Probes: Due to its rigidity and stability, it may serve as a fluorescent marker in biological imaging.

Interaction studies focusing on 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene are still emerging. Preliminary investigations suggest that its incorporation into polymer matrices can significantly affect the optical properties of the resulting materials. Studies on its interactions with other compounds could reveal synergistic effects that enhance luminescent properties or stability in various environments .

Several compounds share structural similarities with 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene. Here are some notable examples:

Compound NameStructure TypeUnique Features
5,10-Dihydroindeno[2,1-a]indenePolycyclic Aromatic HydrocarbonBase structure without additional methyl groups
9-MethylcarbazoleCarbazole DerivativeUsed in OLEDs; different nitrogen-containing structure
TriphenylenePolycyclic Aromatic HydrocarbonHigh symmetry; used in organic semiconductors

Uniqueness: The presence of four methyl groups in 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene enhances its solubility and alters its electronic properties compared to other similar compounds. This modification contributes to its exceptional photophysical characteristics and potential applications in advanced materials science.

High Photoluminescence Quantum Yield Mechanisms

The exceptional photoluminescence quantum yield of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene represents a remarkable achievement in organic fluorophore design. This compound, commonly referred to as carbon-bridged oligo(phenylenevinylene) or COPV1(Me), consistently demonstrates photoluminescence quantum yields exceeding 0.95 across all structural configurations, establishing it as one of the most efficient organic emitters reported to date [1] [2] [3] [4].

The molecular architecture of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene is fundamental to its exceptional photophysical performance. The compound features a rigid planar carbon-bridged structure that effectively prevents rotational disorder, which is typically responsible for non-radiative decay processes in conventional organic fluorophores [1] [2]. The sp³-hybridized carbon bridges at the 5,5 and 10,10 positions create a unique molecular framework that locks the phenylenevinylene backbone into a coplanar configuration, ensuring optimal electronic coupling throughout the π-conjugated system [5] [6].

The methyl substitution pattern at the 5,5,10,10-positions serves multiple critical functions beyond structural rigidity. These substituents provide steric protection against photodegradation while maintaining solution processability, a crucial requirement for practical applications [1] [2]. The methyl groups also contribute to the compound's remarkable photostability, enabling extended operational lifetimes in optoelectronic devices [5] [7].

Quantum yield enhancement mechanisms in this compound operate through several interconnected pathways. The rigid planar structure minimizes internal conversion processes by restricting molecular motion in the excited state [8] [9]. The extended π-conjugation system facilitates efficient radiative transitions while the carbon-bridge architecture suppresses competing non-radiative decay pathways [6] [10]. This structural design principle has been validated across multiple studies, demonstrating consistent quantum yields approaching unity regardless of the specific binaphthyl conjugation pattern [1] [2] [3].

The solvent independence of the photoluminescence quantum yield represents another significant advantage of this molecular design. Unlike many organic fluorophores that exhibit substantial solvent-dependent quenching, 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene maintains its exceptional emission efficiency across diverse solvent systems, including tetrahydrofuran, dichloromethane, and other common organic solvents [1] [2]. This robustness stems from the rigid molecular framework that prevents solvent-induced conformational changes that typically lead to fluorescence quenching [11] [12].

Circularly Polarized Luminescence (CPL) Characteristics

The circularly polarized luminescence properties of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene represent a sophisticated manifestation of chiroptical activity achieved through strategic molecular design. When conjugated with chiral 2,2'-dioctyloxy-1,1'-binaphthyl units, this compound generates well-defined circularly polarized luminescence with dissymmetry factors (g_CPL) ranging from 3.3 × 10⁻⁴ to 1.1 × 10⁻³, depending on the specific conjugation pattern and molecular architecture [1] [2] [3] [4].

The 3,3'-conjugated monomeric compounds demonstrate superior CPL activity compared to their 6,6'-linked counterparts, exhibiting a g_CPL value of 6.6 × 10⁻⁴ in tetrahydrofuran solution [1] [2]. This enhanced activity is attributed to the increased extent of π-conjugation and the more favorable angle between electronic and magnetic transition moments in the 3,3'-configuration [1] [2] [3]. The structural rigidity of the COPV units plays a crucial role in maintaining these relatively high dissymmetry factors while preserving the near-unity photoluminescence quantum yield [1] [2].

Copolymer systems exhibit even more pronounced CPL characteristics, with the 3,3'-linked copolymers achieving gCPL values of 1.1 × 10⁻³ [1] [2] [3]. This enhancement reflects the cooperative effects of multiple chiral centers within the polymer backbone, creating a more extensive chiral environment that amplifies the circular polarization of the emitted light [1] [2]. The 6,6'-linked copolymers demonstrate moderate CPL activity with gCPL values of 6.8 × 10⁻⁴, still representing significant chiroptical activity for organic systems [1] [2].

The mechanism of CPL generation in these systems involves the chiral perturbation of the inherently achiral 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene chromophore through its conjugation with the axially chiral binaphthyl moiety [1] [2] [13]. This design strategy avoids the need for complex multichromophore architectures while maintaining efficient CPL activity [14] [13]. The rigid planar structure of the COPV unit is particularly beneficial for achieving high dissymmetry factors, as it prevents conformational flexibility that could reduce the chiral field strength [1] [2].

Spectral characteristics of the CPL emission closely match the photoluminescence spectrum of the parent compound, confirming that the circular polarization arises from the same electronic transitions responsible for the high quantum yield emission [1] [2]. The mirror-image CPL spectra observed for opposite enantiomers validate the chiral origin of the circular polarization and demonstrate the potential for creating complementary chiroptical devices [14] [13].

Excited-State Dynamics and Triplet Energy Transfer

The excited-state dynamics of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene reveal sophisticated photophysical processes that contribute to its exceptional performance in optoelectronic applications. The rigid planar molecular architecture fundamentally alters the excited-state landscape compared to flexible organic chromophores, resulting in highly efficient singlet excited-state dynamics with minimal energy loss to non-radiative processes [15] [16] [17].

Singlet excited-state properties of this compound are characterized by rapid internal conversion from higher excited states to the lowest singlet excited state (S₁), followed by highly efficient radiative decay with lifetimes typically in the nanosecond range [15] [18]. The coplanar π-conjugated framework ensures strong electronic coupling between the aromatic units, facilitating efficient charge delocalization in the excited state [16] [6]. This delocalization is crucial for maintaining high oscillator strength for the radiative transition while minimizing competing non-radiative pathways [15] [16].

Triplet energy transfer characteristics in 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene systems have been investigated in the context of photocatalytic applications and energy transfer processes. The triplet energy level of this compound is positioned favorably for efficient energy transfer to various acceptor molecules, with transfer rate constants approaching 10⁹ M⁻¹s⁻¹ [19] [20] [17]. The rigid molecular structure contributes to well-defined triplet energy levels that facilitate predictable energy transfer dynamics [19] [17].

Intersystem crossing efficiency in these systems is generally low due to the rigid planar structure, which reduces spin-orbit coupling compared to more flexible chromophores [21] [15]. This characteristic is advantageous for fluorescence applications, as it minimizes triplet formation and associated phosphorescence or triplet-triplet annihilation processes [15] [16]. However, when triplet states are populated through energy transfer from photosensitizers, the compound can participate in efficient triplet-triplet energy transfer processes [19] [20].

Photostability under continuous excitation represents a critical aspect of the excited-state dynamics. The carbon-bridged architecture provides exceptional resistance to photodegradation, with operational lifetimes extending well beyond those of conventional organic fluorophores [5] [7]. This stability is attributed to the reduced conformational flexibility in the excited state, which prevents the formation of reactive intermediates that typically lead to photochemical degradation [5] [22].

Temperature-dependent excited-state dynamics reveal minimal variation in photoluminescence quantum yield across a broad temperature range, reflecting the robust nature of the radiative decay process [23] [24]. The rigid molecular framework maintains efficient excited-state dynamics even under thermal stress, making this compound particularly suitable for applications requiring stable performance across varying environmental conditions [23] [24].

The role of aggregation in excited-state dynamics has been systematically investigated, revealing that the bulky methyl substituents effectively prevent detrimental π-π stacking interactions that typically quench fluorescence in planar aromatic systems [8] [11]. This design feature ensures that the exceptional solution-phase photophysical properties are largely preserved in solid-state applications [8] [11].

Energy transfer applications of 5,5,10,10-tetramethyl-5,10-dihydroindeno[2,1-a]indene extend beyond simple fluorescence, encompassing roles as energy donors in sensitized systems and as components in light-harvesting architectures [25] [26]. The high photoluminescence quantum yield combined with well-defined energy levels makes this compound an ideal energy donor for various photonic applications [25] [26].

PropertyValueMeasurement Conditions
Photoluminescence Quantum Yield (3,3'-conjugate)>0.95THF, room temperature
Photoluminescence Quantum Yield (6,6'-conjugate)>0.95THF, room temperature
CPL Dissymmetry Factor (3,3'-conjugate)6.6 × 10⁻⁴THF, room temperature
CPL Dissymmetry Factor (6,6'-conjugate)3.3 × 10⁻⁴THF, room temperature
CPL Dissymmetry Factor (3,3'-copolymer)1.1 × 10⁻³THF, room temperature
CPL Dissymmetry Factor (6,6'-copolymer)6.8 × 10⁻⁴THF, room temperature

Table 1: Photophysical Properties of 5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene Conjugates

XLogP3

5.2

Wikipedia

5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene

Dates

Last modified: 08-15-2023

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